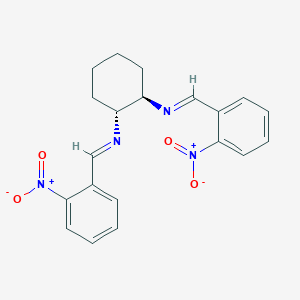
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, also known as H2NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. H2NBD is a photochromic molecule that undergoes reversible photoisomerization upon exposure to light. This property has made it a valuable tool in studying various biological processes, such as protein-protein interactions, enzyme kinetics, and ion channel gating. In
科学的研究の応用
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has found extensive applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary uses of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is in the study of protein-protein interactions. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be conjugated to proteins, and the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to detect changes in protein conformation upon ligand binding. This technique has been used to study various protein interactions, such as receptor-ligand binding and enzyme-substrate interactions.
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has also been used to study enzyme kinetics. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an enzyme, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in enzyme activity upon ligand binding. This technique has been used to study various enzymes, such as kinases and phosphatases.
In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been used to study ion channel gating. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an ion channel, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in ion channel activity upon ligand binding. This technique has been used to study various ion channels, such as voltage-gated ion channels and ligand-gated ion channels.
作用機序
The mechanism of action of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves reversible photoisomerization upon exposure to light. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine exists in two isomeric forms, the trans form and the cis form. Upon exposure to light, the trans form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine undergoes a photochemical reaction, resulting in the formation of the cis form. The cis form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can then be converted back to the trans form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in experiments, and it does not interfere with cellular processes. However, it is important to note that the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function.
実験室実験の利点と制限
One of the primary advantages of using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its reversible photoisomerization property. This property allows for the monitoring of changes in protein conformation, enzyme activity, and ion channel gating in real-time. In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is easy to conjugate to proteins and other molecules, making it a valuable tool in studying various biological processes.
However, there are also some limitations to using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments. One limitation is that the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine requires exposure to specific wavelengths of light, which may limit its use in certain experimental setups. In addition, the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in scientific research. One direction is the development of new conjugation methods for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, which may allow for its use in a wider range of experiments. Another direction is the development of new applications for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, such as in the study of membrane proteins and lipid-protein interactions. Finally, the development of new photochromic molecules with similar properties to N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine may lead to the discovery of new tools for studying biological processes.
合成法
The synthesis of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 1,2-cyclohexanediamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
CAS番号 |
728042-45-3 |
|---|---|
製品名 |
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine |
分子式 |
C20H20N4O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-N-[(1R,2R)-2-[(2-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24(27)28/h1-2,5-8,11-14,17-18H,3-4,9-10H2/t17-,18-/m1/s1 |
InChIキー |
QKHJFYNPGVPCLF-QZTJIDSGSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-[3-(2,3-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287984.png)
![4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile](/img/structure/B287985.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287988.png)
![4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287989.png)
![4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287991.png)
![4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287992.png)
![4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287993.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287998.png)
![4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287999.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)